molecular formula C29H24N2S B15010788 N-[(2Z)-4-(biphenyl-4-yl)-3-(2-phenylethyl)-1,3-thiazol-2(3H)-ylidene]aniline

N-[(2Z)-4-(biphenyl-4-yl)-3-(2-phenylethyl)-1,3-thiazol-2(3H)-ylidene]aniline

Cat. No.: B15010788
M. Wt: 432.6 g/mol
InChI Key: HQFHKMNWYXAXNC-UHFFFAOYSA-N
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Description

(2Z)-4-{[1,1’-BIPHENYL]-4-YL}-N-PHENYL-3-(2-PHENYLETHYL)-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE is a complex organic compound that belongs to the class of thiazoles Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-4-{[1,1’-BIPHENYL]-4-YL}-N-PHENYL-3-(2-PHENYLETHYL)-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of a suitable α-haloketone with thiourea under basic conditions.

    Introduction of the Biphenyl Group: The biphenyl group can be introduced via a Suzuki coupling reaction, where a biphenyl boronic acid reacts with a halogenated thiazole intermediate in the presence of a palladium catalyst.

    Addition of the Phenylethyl Group: The phenylethyl group can be added through a Friedel-Crafts alkylation reaction, where the thiazole intermediate reacts with phenylethyl chloride in the presence of a Lewis acid catalyst.

Industrial Production Methods

Industrial production of (2Z)-4-{[1,1’-BIPHENYL]-4-YL}-N-PHENYL-3-(2-PHENYLETHYL)-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(2Z)-4-{[1,1’-BIPHENYL]-4-YL}-N-PHENYL-3-(2-PHENYLETHYL)-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole or tetrahydrothiazole, altering its electronic properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (chlorine, bromine), nitrating agents (nitric acid), and sulfonating agents (sulfuric acid) are commonly employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiazole and tetrahydrothiazole derivatives.

    Substitution: Halogenated, nitrated, and sulfonated derivatives.

Scientific Research Applications

(2Z)-4-{[1,1’-BIPHENYL]-4-YL}-N-PHENYL-3-(2-PHENYLETHYL)-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of (2Z)-4-{[1,1’-BIPHENYL]-4-YL}-N-PHENYL-3-(2-PHENYLETHYL)-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s biphenyl and phenylethyl groups allow it to fit into the active sites of these targets, where it can exert its effects by:

    Inhibiting Enzyme Activity: By binding to the active site of an enzyme, the compound can prevent the enzyme from catalyzing its substrate, leading to a decrease in the enzyme’s activity.

    Modulating Receptor Function: The compound can act as an agonist or antagonist at specific receptors, altering the receptor’s signaling pathways and affecting cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • **(2Z)-4-{[1,1’-BIPHENYL]-4-YL}-N-PHENYL-3-(2-PHENYLETHYL)-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE shares structural similarities with other thiazole derivatives, such as:
    • (2Z)-4-{[1,1’-BIPHENYL]-4-YL}-N-PHENYL-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE
    • (2Z)-4-{[1,1’-BIPHENYL]-4-YL}-N-PHENYL-3-(2-PHENYLETHYL)-1,3-THIAZOL-2-IMINE

Uniqueness

  • Structural Features : The presence of both biphenyl and phenylethyl groups in (2Z)-4-{[1,1’-BIPHENYL]-4-YL}-N-PHENYL-3-(2-PHENYLETHYL)-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE provides unique steric and electronic properties that distinguish it from other thiazole derivatives.
  • Chemical Reactivity : The compound’s ability to undergo a wide range of chemical reactions, including oxidation, reduction, and substitution, makes it a versatile building block for the synthesis of various derivatives.
  • Biological Activity : Its potential bioactivity, particularly in antimicrobial and anticancer research, sets it apart from other similar compounds.

Properties

Molecular Formula

C29H24N2S

Molecular Weight

432.6 g/mol

IUPAC Name

N-phenyl-3-(2-phenylethyl)-4-(4-phenylphenyl)-1,3-thiazol-2-imine

InChI

InChI=1S/C29H24N2S/c1-4-10-23(11-5-1)20-21-31-28(22-32-29(31)30-27-14-8-3-9-15-27)26-18-16-25(17-19-26)24-12-6-2-7-13-24/h1-19,22H,20-21H2

InChI Key

HQFHKMNWYXAXNC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCN2C(=CSC2=NC3=CC=CC=C3)C4=CC=C(C=C4)C5=CC=CC=C5

Origin of Product

United States

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